molecular formula C16H16O4 B192990 (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid CAS No. 178306-52-0

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No. B192990
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-CQSZACIVSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity.


Scientific Research Applications

  • Enantiomeric Separation in Medicine : Hong-mei (2013) developed a high-performance liquid chromatography method for enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a significant medicine intermediate. The method is simple, rapid, and reproducible (Qiao Hong-mei, 2013).

  • Chiral Resolution for Industrial Production : Hui-qian (2015) optimized the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid to obtain its single S-isomer, suitable for industrial production due to its process simplicity and high-quality product (Wei Hui-qian, 2015).

  • Anti-Inflammatory Activity : Dilber et al. (2008) synthesized diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids and found that β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, possess significant anti-inflammatory activity (S. Dilber, S. Dobrić, Z. Juranić, B. Marković, S. Vladimirov, I. Juranić, 2008).

  • Conformational Analysis : Momchilova and Ivanov (1994) studied the conformations of ethyl and menthyl esters of 3-amino- and 3-hydroxy-2,3-diphenylpropanoic acid, contributing to understanding the molecular mechanics of these compounds (T. G. Momchilova, P. Ivanov, 1994).

  • Catalytic Studies in Mn(III)-Schiff Base-Dicyanamide Complexes : Bermejo et al. (2017) reported the synthesis of Mn(III)-Schiff base-dicyanamide complexes that were tested as peroxidase mimics, indicating potential applications in catalysis (M. R. Bermejo, Rocío Carballido, M. Fernández-García, A. González-Noya, Gustavo González-Riopedre, M. Maneiro, Laura Rodríguez-Silva, 2017).

  • Benzilic Ester Rearrangement Studies : Marques et al. (2009) used a labelled compound to probe the mechanism of benzilic ester rearrangement, contributing to understanding the reaction mechanisms of such compounds (C. Marques, J. Ramalho, A. Burke, 2009).

  • Improved Synthesis of Ambrisentan : Ya-fei (2011) improved the synthesis process of ambrisentan, a pharmaceutical, using 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as an intermediate (Ji Ya-fei, 2011).

Safety And Hazards

This involves understanding the toxicological properties of the compound and precautions needed while handling it. Material Safety Data Sheets (MSDS) are a good source for this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions.


properties

IUPAC Name

(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWOLFMWKZKCJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572219
Record name (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

CAS RN

178306-52-0
Record name (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYC8HKB4JS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

91.11 g (0.5 mol) of benzophenone and 45.92 g (0.85 mol) of sodium methoxide were suspended in 150 ml of methyl tert-butyl ether (MTB) at room temperature. After cooling to −100° C., 92.24 g (0.85 mol) of methyl chloroacetate were added in such a way that the internal temperature rose to 40° C. while continuing to cool in a bath at −10° C. The mixture was then stirred without cooling at the autogenous temperature for one hour. After addition of 250 ml of water and brief stirring, the aqueous phase was separated off. The MTB phase was washed with 250 ml of dilute sodium chloride solution. After the solvent had been changed to methanol (250 ml), a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature. The mixture was stirred at autogenous temperature for one hour and then heated to reflux. While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution was added dropwise, and finally 60 ml of water were added. The methanol was distilled out until the bottom temperature reached 97° C. After cooling to 55° C., 190 ml of MTB were added and the mixture was acidified to pH 2 with about 77 ml of concentrated HCl. After cooling to room temperature, the aqueous phase was separated off and the organic phase was concentrated by distilling out 60 ml of MTB. The product was crystallized by adding 500 ml of heptane and slowly cooling to room temperature. The coarsely crystalline solid was filtered off with suction, washed with heptane and dried to constant weight in a vacuum oven at 40° C.
Quantity
91.11 g
Type
reactant
Reaction Step One
Quantity
45.92 g
Type
reactant
Reaction Step Two
Quantity
92.24 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

R(+)-phenyl ethyl amine (11.12 grams) was added to a solution of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (25 grams) and chloroform (25 ml) at 40° C. and stirred for 30 minutes. The reaction mixture was cooled, and the solid obtained was filtered and washed with chloroform. Ethyl acetate (50 ml) and water (50 ml) was added to the obtained solid and then the reaction mixture was acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with ethyl acetate. The solvent from combined organic layer was distilled off completely under reduced pressure at below 60° C. The obtained residue was dissolved in toluene (30 ml) at 60-70° C. and then cooled to 25-30° C. The solid was filtered, washed with toluene and then dried to get the title compound.
[Compound]
Name
R(+)-phenyl ethyl amine
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NR Ramisetti, R Kuntamukkala - New Journal of Chemistry, 2014 - pubs.rsc.org
The current study reports the characterization of degradation products of ambrisentan by liquid chromatography-tandem mass spectrometry, and development and validation of a stability…
Number of citations: 24 pubs.rsc.org
M Nazeerunnisa, L Garikapati… - Malaysian Journal of …, 2015 - ukm.my
A stability-indicating reversed phase high-performance liquid chromatographic (RP-HPLC) method was developed for quantitative determination of ambrisentan and its potential related …
Number of citations: 4 www.ukm.my

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